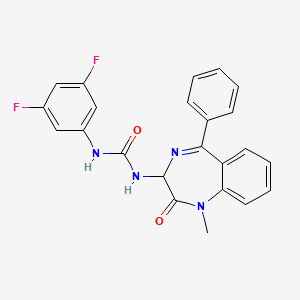

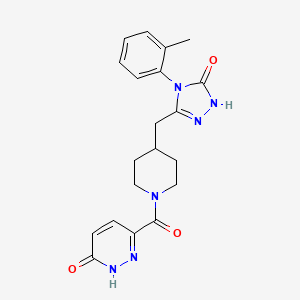

N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FMPA and has been shown to have a variety of biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Antifungal Properties : A study by Bardiot et al. (2015) identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, structurally similar to your compound of interest, as potent antifungal agents against various species including Candida and Aspergillus. These compounds showed significant fungal load reduction in a murine model.

Antimicrobial Evaluation : Research by Gul et al. (2017) on 2,5-Disubstituted 1,3,4-oxadiazole compounds, closely related to the query compound, demonstrated notable antimicrobial activities against various microbial species.

Anticancer Activities : In a study by Fallah-Tafti et al. (2011), derivatives of N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide, similar in structure, were evaluated for their anticancer activities. They showed significant inhibition of cell proliferation in various cancer cell lines.

Anticonvulsant Properties : Kamiński et al. (2011) conducted a study on piperazine or morpholine acetamides derived from phthalimide and its analogs, demonstrating effective anticonvulsant properties in in vivo models.

Antibacterial Activity : A novel 8-chloroquinolone compound with an N1-(5-amino-2,4-difluorophenyl) group, as studied by Kuramoto et al. (2003), showed potent antibacterial activities against Gram-positive and Gram-negative bacteria.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide involves the reaction of 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetic acid with 2-fluoroaniline in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetic acid", "2-fluoroaniline", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetic acid and 2-fluoroaniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature or under reflux conditions.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in acetic anhydride and heat the mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and add a suitable quenching agent such as water or methanol.", "Step 6: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

Número CAS |

1251695-56-3 |

Nombre del producto |

N-(2-fluorophenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide |

Fórmula molecular |

C26H28N4O2 |

Peso molecular |

428.536 |

Nombre IUPAC |

8-(3,5-dimethylpiperidine-1-carbonyl)-2-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

InChI |

InChI=1S/C26H28N4O2/c1-4-18-5-8-20(9-6-18)30-26(32)22-13-27-23-10-7-19(12-21(23)24(22)28-30)25(31)29-14-16(2)11-17(3)15-29/h5-10,12-13,16-17,28H,4,11,14-15H2,1-3H3 |

Clave InChI |

YTVSMOWFUUTGIS-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)N5CC(CC(C5)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)

![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)

![3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2653274.png)